molecular formula C21H28ClNO3 B1146460 Propafenone-d5 Hydrochloride CAS No. 93909-48-9

Propafenone-d5 Hydrochloride

Cat. No. B1146460
CAS RN: 93909-48-9
M. Wt: 382.94
InChI Key: XWIHRGFIPXWGEF-HIBBSUKHSA-N
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Description

Synthesis Analysis

Propafenone hydrochloride is synthesized through a multi-step chemical process starting from phenol and acetic anhydride, involving esterification, Fries rearrangement, condensation with benzaldehyde, and catalytic reduction to yield 2′-hydroxydihydrochalcone. This intermediate is then subjected to etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation, achieving an overall yield of 25% (Xiuzhen et al., 2009).

Molecular Structure Analysis

The molecular structure of propafenone-d5 hydrochloride includes the introduction of deuterium atoms at specific positions, which may affect its vibrational, electronic, and reactivity properties. A detailed analysis using techniques such as FT-IR, FT-Raman, UV–Vis, and NMR spectroscopy can provide insights into these changes. Such studies have been conducted for propafenone, showing its complex structural and electronic characteristics, but specific data on the deuterated form would require analogous methodologies (George et al., 2020).

Chemical Reactions and Properties

Propafenone undergoes extensive metabolism, including 5-hydroxylation and N-dealkylation, major pathways controlled by cytochrome P450 enzymes. These metabolic pathways are critical for understanding the drug's pharmacokinetics and pharmacodynamics. The introduction of deuterium atoms in this compound could alter these metabolic pathways, potentially leading to differences in its biotransformation and the formation of metabolites compared to the non-deuterated form (Kroemer et al., 1989).

Physical Properties Analysis

Propafenone hydrochloride's physical properties, such as solubility, melting point, and stability, are crucial for its formulation and therapeutic efficacy. The deuterated form may exhibit slight differences in these properties due to the isotopic effect, which could affect its dissolution rate, bioavailability, and shelf-life. Research into the physical properties of propafenone and its derivatives has been conducted, but specific studies on the deuterated form would be necessary to fully understand these aspects (Bruni et al., 2006).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability under various conditions, and interactions with biological molecules, are essential for its pharmacological activity. The presence of deuterium atoms could influence these properties, potentially leading to differences in its efficacy and safety profile. Detailed chemical analysis and comparison with the non-deuterated form would provide insights into these effects (Hege et al., 1984).

Scientific Research Applications

Analytical Methods Development

Propafenone hydrochloride, the parent compound of Propafenone-d5 Hydrochloride, has been the subject of various analytical method development studies. One study introduced a differential oscillographic voltammetric method for determining propafenone hydrochloride in tablet forms, highlighting its advantages such as convenience, cost-effectiveness, and rapidity compared to HPLC and other methods. This technique relies on the oscillographic response of propafenone hydrochloride in an alkaline solution, offering a new avenue for drug analysis in pharmaceutical formulations (Zheng Jian-bin, 2004).

Metabolite Analysis and Pharmacokinetics

Research has extensively investigated propafenone's metabolites due to their significance in clinical efficacy and safety. A study focusing on propafenone poisoning reported detailed plasma concentrations of propafenone and its metabolite 5-hydroxypropafenone, underscoring the importance of monitoring these compounds in overdose scenarios. This case report also emphasizes propafenone's metabolism via cytochrome P450 2D6 pathways and the genetic variability among individuals affecting drug metabolism (H. Ovaska et al., 2010).

Another study compared the effects of propafenone and its metabolite 5-hydroxypropafenone on HERG channels, which are critical for cardiac repolarization. This research contributes to understanding the electrophysiological impacts of propafenone and its metabolites on cardiac function, which is vital for assessing the drug's arrhythmic potential and safety profile (Cristina Arias et al., 2003).

Synthesis and Chemical Analysis

The synthesis of propafenone hydrochloride itself has been documented, providing insights into chemical reactions and yields necessary for its production. Such studies are foundational for developing analogs like this compound, facilitating research on drug design and discovery (L. Xiuzhen et al., 2009).

Drug Formulation and Delivery Systems

Research on propafenone hydrochloride's formulation as an extended release drug delivery system addresses the challenges of its short half-life and dosage flexibility, especially in pediatric settings. Such studies are crucial for improving drug efficacy, patient compliance, and minimizing side effects. This research directly influences the development and optimization of this compound formulations for specific research applications or therapeutic needs (Sushil J. Pawar et al., 2011).

Mechanism of Action

Target of Action

Propafenone-d5 Hydrochloride, a derivative of Propafenone, primarily targets the sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac muscle cells . These channels play a crucial role in the electrical activity of the heart, regulating the flow of sodium and potassium ions across the cell membrane, which is essential for the initiation and conduction of normal heart rhythms.

Mode of Action

This compound works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It is more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications . Additionally, it has weak beta-blocking activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential . By blocking sodium channels, it reduces the fast inward current carried by sodium ions, which is responsible for the drug’s antiarrhythmic actions . This results in a reduction of upstroke velocity (Phase 0) of the monophasic action potential .

Pharmacokinetics

This compound is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . The metabolism of this compound is complex, typically nonlinear, saturable, stereoselective, and dependent on both dose and debrisoquin metaboliser phenotype .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the stabilization of myocardial membranes and the reduction of arrhythmias . It is particularly effective in ventricular arrhythmias and is used in the management of paroxysmal atrial fibrillation/flutter and ventricular arrhythmias .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that individual patient characteristics, such as genetic factors affecting metabolism, can significantly impact the drug’s effectiveness and tolerability .

Safety and Hazards

Propafenone can cause a serious heart problem. The risk may be higher if you also use certain other medicines for infections, asthma, heart problems, high blood pressure, depression, mental illness, cancer, malaria, or HIV . It’s important to avoid dust formation and inhalation, and to use personal protective equipment when handling Propafenone-d5 Hydrochloride .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Propafenone-d5 Hydrochloride involves the conversion of Propafenone to its deuterated form, followed by the reaction with Hydrochloric acid to form the final product.", "Starting Materials": [ "Propafenone", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Propafenone is dissolved in deuterated solvent (D2O) and reacted with sodium borodeuteride (NaBD4) to replace the hydrogen atoms with deuterium atoms.", "The resulting deuterated Propafenone is then isolated and purified.", "The purified deuterated Propafenone is dissolved in water and reacted with hydrochloric acid (HCl) to form Propafenone-d5 Hydrochloride.", "The reaction mixture is then neutralized with sodium hydroxide (NaOH) and the final product is isolated and purified." ] }

CAS RN

93909-48-9

Molecular Formula

C21H28ClNO3

Molecular Weight

382.94

IUPAC Name

1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i3D,4D,5D,8D,9D;

InChI Key

XWIHRGFIPXWGEF-HIBBSUKHSA-N

SMILES

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl

synonyms

1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenyl-d5-1-propanone Hydrochloride;  2’-[2-Hydroxy-3-(propylamino)propoxy]-3-phenyl-d5-propiophenone Hydrochloride;  Arythmol-d5;  Pronon-d5;  Rythmol-d5;  Rytmonorm-d5; 

Origin of Product

United States

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